Ramelteon-d5
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Overview
Description
Ramelteon-d5: is a deuterated form of Ramelteon, a potent and highly selective melatonin receptor agonist. It is primarily used for research purposes, particularly in the study of insomnia. This compound is labeled with deuterium, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ramelteon-d5 involves a six-step asymmetric approach starting from a monocyclic 3-hydroxyacetophenone derivative. The tricyclic core of Ramelteon is assembled using iridium-catalyzed O-vinylation and rhodium-catalyzed vinyl ether annulation through directed C-H bond activation. Chirality is introduced with the enantioselective reduction of an α, β-unsaturated nitrile moiety under hydrosilylation conditions using a copper(II) catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ramelteon-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its deuterated alcohol form.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Deuterated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ramelteon-d5 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in studies investigating the role of melatonin receptors in biological processes.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of Ramelteon in the body.
Industry: Utilized in the development of new melatonin receptor agonists and related compounds
Mechanism of Action
Ramelteon-d5 exerts its effects by mimicking melatonin, a naturally occurring hormone responsible for regulating the circadian rhythm. It has a high affinity for melatonin receptors MT1 and MT2, located in the brain’s suprachiasmatic nuclei. By binding to these receptors, this compound helps regulate the sleep-wake cycle, promoting sleep onset and maintaining circadian rhythm .
Comparison with Similar Compounds
Ramelteon: The non-deuterated form of Ramelteon-d5, used for treating insomnia.
Agomelatine: Another melatonin receptor agonist with antidepressant properties.
Tasimelteon: A melatonin receptor agonist used for treating non-24-hour sleep-wake disorder
Uniqueness: Ramelteon-d5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3,2D2 |
InChI Key |
YLXDSYKOBKBWJQ-ZDENUIFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Origin of Product |
United States |
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